![molecular formula C23H24O3 B14295224 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) CAS No. 129348-96-5](/img/structure/B14295224.png)
4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) typically involves the reaction of 2,5-dimethylphenol with formaldehyde and 2-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenol derivatives
Aplicaciones Científicas De Investigación
4,4’-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methylene bridge provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): 2,2-bis(4-hydroxyphenyl)propane
Bisphenol F (BPF): 4,4’-methylenebis(2,6-dimethylphenol)
Bisphenol S (BPS): 4,4’-sulfonyldiphenol
Uniqueness
4,4’-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) is unique due to its specific structural arrangement, which includes a methylene bridge connecting two phenol groups to a hydroxyphenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
129348-96-5 |
|---|---|
Fórmula molecular |
C23H24O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-2,5-dimethylphenyl)-(2-hydroxyphenyl)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23-26H,1-4H3 |
Clave InChI |
YNICUQBUXHBYCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C)C(C2=CC=CC=C2O)C3=C(C=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



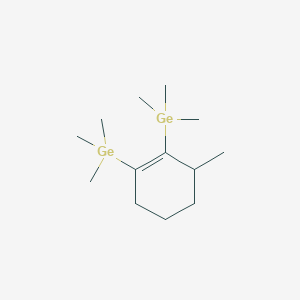
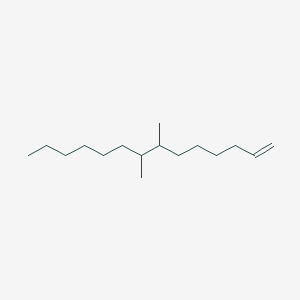
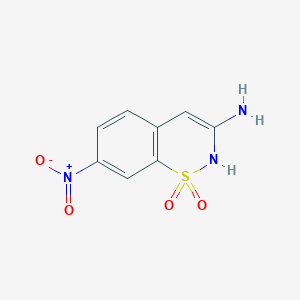
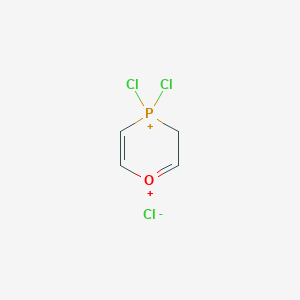

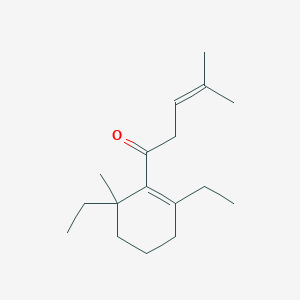
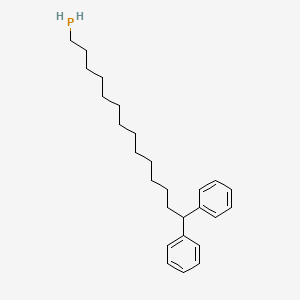
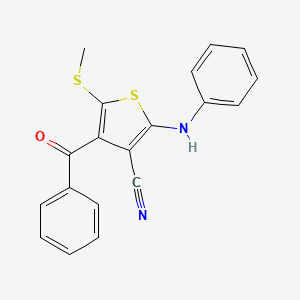
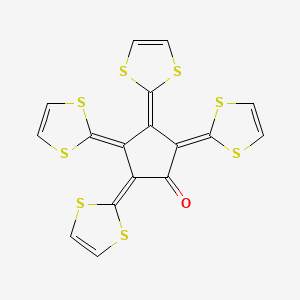
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)



